molecular formula C14H15F3O2 B2843802 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 94856-12-9

1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B2843802
CAS RN: 94856-12-9
M. Wt: 272.267
InChI Key: UROAUAWOKMUVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione (TBPTFB) is a synthetic compound that has been used in a variety of scientific research applications, such as organic synthesis, biochemistry, and pharmacology. It is a colorless, volatile liquid that has a low boiling point and is soluble in water. TBPTFB is a key intermediate in the synthesis of many pharmaceuticals and other compounds.

Scientific Research Applications

Red Emission Materials

  • A study by Liu et al. (2012) developed a Eu(III) complex using a derivative of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, showcasing intense red emission when excited by blue light. This material avoids damage from UV light exposure, making it an interesting candidate for applications in light-emitting diodes (LEDs) (Liu, Su, Pan, & Zhou, 2012).

Synthesis of Novel Compounds

  • Martins et al. (2005) reported the synthesis of new trichloromethyl-β-diketones, including derivatives similar to 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione. These compounds have potential applications in various chemical syntheses and material sciences (Martins, Brondani, Leidens, Flores, Moura, Zanatta, Hörner, & Flores, 2005).

Fluorinated Furan Derivatives

  • Mosslemin et al. (2004) explored the reaction of tert-butyl isocyanide with trifluoromethylated derivatives similar to 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, leading to new trifluoromethylated furan derivatives. These compounds can have significant implications in organic chemistry and material science (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Photostabilization of Polymers

  • Wu et al. (1991) discovered that β-dicarbonyl compounds, including 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, can effectively photostabilize polyisoprene against photodegradation. This application is particularly relevant in the field of polymer science and cosmetic formulations (Wu, Chang, Mou, & Rabek, 1991).

Antitumor Activity

Fluorescence Probes and LED Applications

  • Ortyl et al. (2014) utilized a derivative of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione as a fluorescent probe for monitoring cationic photopolymerization processes. This application highlights its potential in real-time monitoring in industrial and research settings (Ortyl, Galica, Popielarz, & Bogdał, 2014).

Chemical Characterization and Structure

  • Studies like those by Plessis, Vosloo, & Swarts (1998) and Dilli & Robards (1985) contribute to the understanding of the structural and thermal properties of β-diketones, including derivatives of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione. These insights are valuable for further applications in materials science and chemistry (Plessis, Vosloo, & Swarts, 1998); (Dilli & Robards, 1985).

Novel Complex Synthesis

properties

IUPAC Name

1-(4-tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c1-13(2,3)10-6-4-9(5-7-10)11(18)8-12(19)14(15,16)17/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROAUAWOKMUVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione

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